5-Fluoro-1,3,4-thiadiazole-2-sulfonamide
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Overview
Description
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with a fluorinating agent. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit carbonic anhydrase, leading to a reduction in the production of bicarbonate and protons, which can affect various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-sulfonamide
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole
Uniqueness
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C2H2FN3O2S2 |
---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
5-fluoro-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H2FN3O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,4,7,8) |
InChI Key |
SXCJXBABTGXKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)F |
Origin of Product |
United States |
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